[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium
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Overview
Description
[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an indazole ring, which is further connected to a dioxidoazanium group. The presence of the difluoromethyl group is particularly significant as it imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp^2)-H bonds has been accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. For example, the use of difluoroacetic acid in a post-synthesis phase can be a cost-effective and efficient method . This approach involves catalytic esterification using nanoscale titanium dioxide, which offers high reaction yield and short reaction times .
Chemical Reactions Analysis
Types of Reactions
[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF_2H for the formation of X-CF_2H bonds, and novel non-ozone depleting difluorocarbene reagents for X-H insertion . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, the difluoromethylation reactions typically yield difluoromethyl-substituted heteroaromatics .
Scientific Research Applications
[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to inhibit enzymes or receptors involved in critical biological processes . The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl group but differs in the core structure.
Difluoromethyl-substituted (hetero)arenes: Similar in having the difluoromethyl group but vary in the aromatic or heteroaromatic core.
Uniqueness
The uniqueness of [3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium lies in its specific combination of the indazole ring and the difluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H6F2N3O2- |
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Molecular Weight |
214.15 g/mol |
IUPAC Name |
[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium |
InChI |
InChI=1S/C8H6F2N3O2/c9-8(10)7-5-3-4(13(14)15)1-2-6(5)11-12-7/h1-3,8,13H,(H,11,12)/q-1 |
InChI Key |
NZRYAFWUHBFGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[NH+]([O-])[O-])C(F)F |
Origin of Product |
United States |
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